2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]sulfanylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2S/c16-15(17,18)10-4-3-5-11(8-10)21-14-9-19-12-6-1-2-7-13(12)20-14/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZSPEAYEXXLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or benzil under acidic conditions.
Introduction of Trifluoromethylphenylsulfanyl Group: The trifluoromethylphenylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of quinoxaline with 3-(trifluoromethyl)benzenethiol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for scalability.
Chemical Reactions Analysis
Substitution Reactions at the Sulfanyl Group
The sulfanyl (-S-) moiety undergoes nucleophilic substitution with soft electrophiles, enabling structural diversification. Key reactions include:
These reactions proceed via nucleophilic attack at the sulfur atom, forming stable thioether derivatives. The trifluoromethyl group enhances electrophilicity at the sulfanyl site, facilitating high yields under mild conditions .
Biological Activity and Reactivity Correlations
Derivatives of 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline demonstrate potent anticancer activity, attributed to their chemical reactivity:
Antiproliferative Activity (IC₅₀ Values)
| Compound | HCT-116 (μg/mL) | MCF-7 (μg/mL) | Reference |
|---|---|---|---|
| SCH₂CN | 1.9 | 2.5 | |
| S-allyl | 3.2 | 4.1 | |
| SCH₂COOEt | 7.52 | 8.3 | |
| Doxorubicin | 3.23 | 3.23 |
Molecular docking studies reveal that these compounds inhibit human thymidylate synthase (hTS) by binding to its homodimer interface, disrupting nucleotide synthesis . The trifluoromethyl group enhances hydrophobic interactions, while the sulfanyl linkage facilitates covalent binding to cysteine residues .
Key Synthetic Pathways
-
S-Alkylation : Reactivity with α-halo carbonyl compounds (e.g., phenacyl chloride) generates peptidomimetic derivatives .
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Reductive Amination : Ferrocenyl derivatives are synthesized using NaHB(OAc)₃, enhancing antimalarial activity .
-
Peptide Coupling : Reaction with amino acid esters forms dipeptide conjugates, improving water solubility and target specificity .
Structural Modifications
Mechanistic Insights
-
Electrophilic Reactivity : The sulfanyl group’s nucleophilicity is amplified by the electron-withdrawing trifluoromethyl group, enabling rapid S-alkylation .
-
Enzyme Inhibition : Quinoxaline derivatives disrupt hTS via π-π stacking with phenylalanine residues and hydrogen bonding with aspartate residues .
Scientific Research Applications
Medicinal Chemistry
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline has been investigated for its potential as a therapeutic agent due to its bioactive properties.
- Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial properties against various strains, including Gram-positive bacteria. For instance, minimum inhibitory concentration (MIC) tests indicated potent activity against Staphylococcus aureus and Mycobacterium tuberculosis .
- Anticancer Properties: Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies on human cancer cell lines (e.g., HCT-116 and MCF-7) revealed IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting selective targeting capabilities .
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in optimizing the biological activity of quinoxaline derivatives. The presence of the trifluoromethyl group significantly enhances lipophilicity, facilitating cellular penetration and interaction with biological targets .
Case Study 1: Antimicrobial Efficacy
A series of quinoxaline derivatives were synthesized and screened for antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The introduction of halogen substituents was found to enhance antimicrobial efficacy significantly, with some compounds exhibiting MIC values as low as 0.125 μg/mL .
Case Study 2: Anticancer Activity
In a study involving methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, several derivatives were tested for their antiproliferative effects on cancer cell lines. The results indicated that specific structural modifications led to improved activity against HCT-116 cells, highlighting the importance of the quinoxaline scaffold in targeting cancerous cells .
Data Tables
Mechanism of Action
The mechanism of action of 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline depends on its application:
Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
The trifluoromethyl group is a strong electron-withdrawing substituent, which contrasts with electron-donating groups like methyl or phenyl. For example:
- 2-(4-Fluorophenyl)quinoxaline (C₁₄H₉FN₂): The fluorine atom, though electron-withdrawing, is less bulky than -CF₃, resulting in a smaller dihedral angle (22.2°) between the phenyl and quinoxaline rings, promoting aromatic stacking .
- 3-(Difluoromethyl)quinoxalin-2-ones: Difluoromethyl (-CF₂H) groups balance electron withdrawal and hydrophobicity, synthesized via visible-light-driven methods, offering milder reaction conditions compared to traditional approaches for -CF₃ derivatives .
Toxicity and Handling
- Non-fluorinated analogs (e.g., 2,3-diphenylquinoxaline): Generally less toxic but may lack target specificity .
Key Insight: Fluorinated quinoxalines often require stringent safety protocols compared to non-fluorinated derivatives, balancing their enhanced bioactivity with increased risk .
Biological Activity
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline is a compound that has garnered attention due to its potential biological activities. Quinoxaline derivatives, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The trifluoromethyl substitution in this compound may enhance its binding affinity to biological targets, potentially increasing its efficacy against various diseases.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications on quinoxaline structures can lead to enhanced activity against cancer cell lines. The mechanism often involves the inhibition of key enzymes such as tyrosine kinases and the induction of apoptosis in tumor cells .
- Case Study : A study involving quinoxaline derivatives demonstrated that certain modifications led to IC50 values as low as 0.0035 µM against specific cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown effectiveness against various pathogens, including resistant strains like MRSA.
- Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (μM) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Quinoxaline sulfonamides | 0.046–3.11 | MRSA |
| Vancomycin | 0.68 | MRSA |
| Ciprofloxacin | 2.96 | MRSA |
This table illustrates the comparative potency of related compounds against MRSA, highlighting the potential of this compound as a lead structure for further development in antimicrobial therapies .
Anti-inflammatory Activity
Quinoxaline derivatives have also been recognized for their anti-inflammatory properties. The presence of electron-donating groups enhances their activity by modulating inflammatory pathways .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. The trifluoromethyl group is particularly noted for enhancing metabolic stability and interaction with biological targets.
- Key Findings :
- Electron-donating groups increase biological activity.
- The presence of sulfur in the structure may enhance interactions with target proteins.
The synthesis of this compound typically involves nucleophilic substitution reactions. Understanding the synthesis pathways is crucial for optimizing yield and purity for pharmaceutical applications.
- Common Synthetic Route :
- Starting from 3-(trifluoromethyl)benzyl bromide and quinoxaline derivatives.
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction Time | 5 hours | |
| Temperature | Reflux under argon | |
| Purification Method | Column chromatography | |
| Yield | 80% |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Structural confirmation requires multi-technique validation:
- Spectroscopy: NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and NMR (CF₃ group at ~120 ppm) .
- Mass Spectrometry: High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₁F₃N₂S).
- X-ray Crystallography: Resolve bond lengths/angles (e.g., C-S bond: ~1.75–1.80 Å) and unit cell parameters (e.g., triclinic system, space group P1) .
Advanced: How does the trifluoromethyl group influence electronic properties?
Methodological Answer:
The electron-withdrawing CF₃ group alters the quinoxaline core’s electron affinity, impacting applications like photovoltaics. For example, in polymer PQT-CF₃, the CF₃ group reduced the HOMO level by 0.3 eV compared to non-fluorinated analogs, enhancing charge transport . To study this:
- UV/vis Spectroscopy: Compare absorption λₘₐₓ shifts (e.g., bathochromic shifts indicate extended conjugation).
- Cyclic Voltammetry: Measure redox potentials to calculate HOMO/LUMO levels.
- DFT Calculations: Model substituent effects on electron density distribution.
Advanced: How to resolve discrepancies in crystallographic data for quinoxaline derivatives?
Methodological Answer:
Variations in unit cell parameters (e.g., due to polymorphism or measurement conditions) require rigorous validation:
Q. Table 2: Crystallographic Data Comparison
| Parameter | Compound A | Compound B |
|---|---|---|
| Space Group | P1 | P1 |
| a (Å) | 7.3514 | 7.12 |
| β (°) | 98.706 | 92.3 |
| R₁ (obs) | 0.054 | 0.039 |
Advanced: How to design experiments to evaluate biological activity?
Methodological Answer:
Quinoxaline derivatives often exhibit antimicrobial or antitumor activity. To assess this:
- In Vitro Assays: Use MTT assays on cancer cell lines (e.g., IC₅₀ determination).
- Molecular Docking: Screen against target proteins (e.g., EGFR kinase) to predict binding affinity .
- SAR Studies: Modify the sulfanyl or CF₃ group and compare bioactivity trends.
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
Key variables include:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate condensation.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time .
Advanced: What methodological approaches compare sulfanyl vs. other substituents?
Methodological Answer:
- Electrochemical Analysis: Compare sulfanyl’s electron-donating effects with electron-withdrawing groups (e.g., NO₂).
- Thermogravimetric Analysis (TGA): Assess thermal stability differences (e.g., sulfanyl derivatives degrade at ~250°C) .
- X-ray Diffraction: Analyze steric effects on molecular packing .
Advanced: How to assess stability under experimental conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
